molecular formula C5H10FN B15053439 (1R,3S)-3-fluorocyclopentan-1-amine

(1R,3S)-3-fluorocyclopentan-1-amine

Cat. No.: B15053439
M. Wt: 103.14 g/mol
InChI Key: YEPOLBBUNYSRBS-CRCLSJGQSA-N
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Description

(1R,3S)-3-fluorocyclopentan-1-amine is a chiral amine with a fluorine atom attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-fluorocyclopentan-1-amine typically involves the asymmetric synthesis of the cyclopentane ring followed by the introduction of the fluorine atom. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the compound can be synthesized through an asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method ensures high stereoselectivity and optical purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using cost-effective and readily available raw materials. The process typically includes steps such as recrystallization to achieve high optical purity and yield .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-fluorocyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,3S)-3-fluorocyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-aminocyclopentanol: Similar in structure but lacks the fluorine atom.

    (1R,3S)-3-aminocyclohexanol: Contains a cyclohexane ring instead of a cyclopentane ring.

    (1R,3S)-3-fluorocyclohexan-1-amine: Similar but with a cyclohexane ring.

Uniqueness

(1R,3S)-3-fluorocyclopentan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

(1R,3S)-3-fluorocyclopentan-1-amine

InChI

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m0/s1

InChI Key

YEPOLBBUNYSRBS-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)F

Canonical SMILES

C1CC(CC1N)F

Origin of Product

United States

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